Ethyl 7-(benzyloxy)quinoline-3-carboxylate
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Overview
Description
Ethyl 7-(benzyloxy)quinoline-3-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 7-(benzyloxy)quinoline-3-carboxylate can be synthesized through the Williamson reaction. This involves the reaction of ethyl 2-(halogenmethyl)quinoline-3-carboxylates with 8-hydroxyquinolines in the presence of a base such as potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) as the solvent . This method allows for the efficient production of the compound with high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and ensuring environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(benzyloxy)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction may produce quinoline-3-carboxylate esters.
Scientific Research Applications
Ethyl 7-(benzyloxy)quinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antimalarial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of Ethyl 7-(benzyloxy)quinoline-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby affecting biological pathways. The exact molecular targets and pathways are still under investigation, but its quinoline core structure suggests potential interactions with DNA and proteins.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 7-(benzyloxy)quinoline-3-carboxylate is unique due to its benzyloxy group at the 7-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinoline derivatives and contributes to its specific applications in research and industry.
Biological Activity
Ethyl 7-(benzyloxy)quinoline-3-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds known as quinolines, which are characterized by their bicyclic structure comprising a benzene ring fused to a pyridine ring. The presence of the benzyloxy group enhances the compound's lipophilicity and may influence its biological activity.
Target Enzymes
The primary biological targets of this compound include:
- Acetylcholinesterase (AChE) : This enzyme is responsible for the hydrolysis of acetylcholine in the synaptic cleft. Inhibition leads to increased levels of acetylcholine, enhancing cholinergic neurotransmission, which is crucial for cognitive functions such as memory and learning.
- Butyrylcholinesterase (BChE) : Similar to AChE, BChE also hydrolyzes acetylcholine but has a broader substrate specificity. Inhibition can further amplify cholinergic signaling.
- Monoamine Oxidase B (MAO-B) : This enzyme degrades dopamine in the brain. Inhibition of MAO-B results in elevated dopamine levels, which can improve mood and motor control.
Biochemical Pathways
The inhibition of these enzymes contributes to various physiological effects:
- Enhanced cholinergic neurotransmission may improve cognitive functions and memory.
- Increased dopamine levels can lead to improved mood and motor function, making this compound a potential candidate for treating neurodegenerative diseases like Alzheimer's .
Biological Activity Overview
This compound exhibits several biological activities:
1. Antimicrobial Activity
- The compound has shown promising results against various bacterial strains. For instance, derivatives have been reported with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .
2. Anticancer Potential
- Research indicates that quinoline derivatives exhibit cytotoxic effects against cancer cell lines. This compound has been evaluated for its ability to induce apoptosis in cancer cells, although specific IC50 values need further elucidation .
3. Neuroprotective Effects
- Given its inhibitory action on AChE and MAO-B, this compound may provide neuroprotective benefits, particularly in models of neurodegenerative diseases .
Case Studies
Several studies have investigated the biological activity of this compound:
Properties
Molecular Formula |
C19H17NO3 |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
ethyl 7-phenylmethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C19H17NO3/c1-2-22-19(21)16-10-15-8-9-17(11-18(15)20-12-16)23-13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3 |
InChI Key |
OHAYMAAAESSNQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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